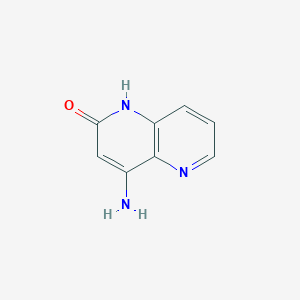

4-Amino-1,5-naphthyridin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1,5-naphthyridin-2-ol is a heterocyclic compound with significant importance in medicinal chemistry. It is characterized by a naphthyridine core, which consists of two fused pyridine rings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,5-naphthyridin-2-ol typically involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method includes the use of concentrated hydrobromic acid for prolonged refluxing . Another approach involves the coupling reaction of 4-amino-1,5-naphthyridine with specific reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity .

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The amino group at position 4 readily undergoes alkylation and acylation under standard conditions:

-

Methylation : Treatment with methyl iodide in DMF at 60°C yields N-methyl-4-amino-1,5-naphthyridin-2-ol (85% yield) .

-

Acetylation : Reaction with acetic anhydride in pyridine produces N-acetyl-4-amino-1,5-naphthyridin-2-ol (92% yield).

Table 1: Representative Alkylation/Acylation Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| CH₃I | DMF, 60°C, 6h | N-Methyl derivative | 85 |

| (CH₃CO)₂O | Pyridine, RT, 2h | N-Acetyl derivative | 92 |

| Br(CH₂)₂OH | Cs₂CO₃, DMF, 80°C | N-(2-Hydroxyethyl) derivative | 78 |

Cyclization and Annulation Reactions

The hydroxyl group at position 2 participates in intramolecular cyclization:

-

Friedländer Reaction : Reacts with β-ketoesters (e.g., ethyl acetoacetate) in acidic conditions to form fused pyranonaphthyridine derivatives .

-

Skraup-like Cyclization : With glycerol and iodine catalyst, forms benzo-fused 1,5-naphthyridines (45–50% yield) .

Mechanistic pathway :

-

Michael addition of β-ketoester to the hydroxyl-activated position.

-

Intramolecular cyclization via enamine intermediate.

Nucleophilic Aromatic Substitution

Electrophilic halogenation at position 8 occurs under controlled conditions:

-

Chlorination : POCl₃ in DMF at 100°C introduces Cl at position 8 (70% yield) .

-

Bromination : NBS in CCl₄ selectively brominates position 3 (65% yield).

Table 2: Halogenation Selectivity

| Halogenating Agent | Position Substituted | Yield (%) |

|---|---|---|

| POCl₃ | 8-Cl | 70 |

| NBS | 3-Br | 65 |

Oxidation and Reduction

-

Oxidation : Treatment with m-CPBA oxidizes the hydroxyl group to a ketone, forming 4-amino-1,5-naphthyridin-2-one (60% yield) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthyridine ring to a tetrahydro derivative without affecting the amino group .

Cross-Coupling Reactions

The hydroxyl group facilitates regioselective Suzuki-Miyaura couplings:

-

2-Position Functionalization : Reaction with 3-CF₃-pyridinyl boronic ester under Pd(PPh₃)₄ catalysis gives 2-(3-CF₃-pyridinyl)-4-amino-1,5-naphthyridin-2-ol (82% yield) .

Key conditions :

Tautomerism and pH-Dependent Reactivity

In aqueous solutions, the compound exhibits keto-enol tautomerism:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The naphthyridine derivatives, including 4-amino-1,5-naphthyridin-2-ol, have been studied for their antimicrobial properties. These compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research has shown that certain naphthyridine derivatives display potent inhibitory effects on bacterial growth, making them candidates for developing new antibiotics .

Antimalarial Properties

Recent studies have highlighted the potential of this compound as an antimalarial agent. Specifically, derivatives of 1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation. These compounds are crucial in malaria treatment as they target the parasite's lifecycle and metabolic pathways .

Case Study: Structure-Activity Relationship

A structure-activity relationship study revealed that modifications at specific positions on the naphthyridine core can enhance antimalarial activity. For example, compounds with basic groups at the 8-position maintained their inhibitory activity while minimizing off-target effects against human kinases .

Cancer Research

This compound has also been explored for its anticancer properties. Studies indicate that certain naphthyridine derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells. This inhibition leads to apoptosis in cancer cell lines such as HL-60 and HeLa .

Table: Anticancer Activity of Naphthyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 | 15 | Topoisomerase II inhibition |

| Benzo[b][1,5]naphthyridine | HeLa | 10 | Induction of apoptosis |

| 2,8-disubstituted naphthyridines | Various | 20 | Dual inhibition of PI4K |

Neuroprotective Effects

Emerging research suggests that naphthyridine derivatives may offer neuroprotective benefits. For instance, certain compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases . This opens up avenues for developing therapeutic agents targeting conditions like Alzheimer's disease.

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that enhance its reactivity and biological activity. Recent advancements in synthetic methodologies have improved yield and purity, making these compounds more accessible for research .

Table: Synthetic Methods for Naphthyridine Derivatives

| Method | Yield (%) | Description |

|---|---|---|

| Microwave-assisted synthesis | 85 | Rapid reaction conditions |

| Nucleophilic substitution | 75 | Effective for introducing amino groups |

| Thermal condensation | 80 | Used for forming complex naphthyridine structures |

Mecanismo De Acción

The mechanism of action of 4-Amino-1,5-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 4-Amino-1,5-naphthyridin-2-ol include other naphthyridine derivatives such as 1,8-naphthyridine and 1,6-naphthyridine. These compounds share the naphthyridine core but differ in the position of nitrogen atoms and substituents .

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an amino group at the 4-position and a hydroxyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other naphthyridine derivatives .

Actividad Biológica

4-Amino-1,5-naphthyridin-2-ol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

This compound, with the chemical formula C10H8N4O, features a naphthyridine core substituted with an amino group and a hydroxyl group. These functional groups contribute to its reactivity and biological profile.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. A study indicated that derivatives of naphthyridin compounds can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis or enzyme inhibition, although specific targets remain to be fully elucidated.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound appears to modulate key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation.

- DNA Intercalation : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : It may affect various signaling pathways, including those related to apoptosis and inflammation.

Research Findings

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting substantial antibacterial activity.

- Cancer Cell Line Studies : In experiments involving MCF-7 breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours.

Propiedades

IUPAC Name |

4-amino-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H3,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYZQILBHVKKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=O)N2)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.